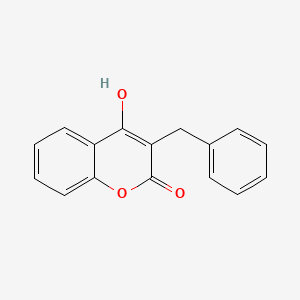

4-Hydroxy-3-benzylcoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c17-15-12-8-4-5-9-14(12)19-16(18)13(15)10-11-6-2-1-3-7-11/h1-9,17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIVRFFWQSJCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60715769 | |

| Record name | 3-Benzyl-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15074-18-7 | |

| Record name | 3-Benzyl-4-hydroxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15074-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-benzylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015074187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzyl-4-hydroxy-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-BENZYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV6AJ39594 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-3-benzylcoumarin: Synthesis, Properties, and Biological Activity

Introduction

Coumarins, a class of benzopyrone-containing heterocyclic compounds, are a cornerstone of natural product chemistry and drug discovery. Their diverse pharmacological activities have led to their investigation for a wide range of therapeutic applications.[1] Within this broad family, the 4-hydroxycoumarin scaffold has emerged as a particularly privileged structure, most notably for its profound effects on blood coagulation.[2] The discovery of dicoumarol, a naturally occurring anticoagulant formed from 4-hydroxycoumarin in spoiled sweet clover, paved the way for the development of a host of synthetic derivatives, including the widely used anticoagulant drug, warfarin.[2]

This technical guide provides a comprehensive overview of 4-Hydroxy-3-benzylcoumarin, a synthetic derivative of the 4-hydroxycoumarin core. We will delve into its chemical structure, physicochemical properties, synthesis, and characterization. Furthermore, we will explore its primary biological activity as an anticoagulant, detailing its molecular mechanism of action as a vitamin K antagonist. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and pharmacology of coumarin derivatives.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 3-benzyl-4-hydroxychromen-2-one, possesses a rigid coumarin backbone with a benzyl group substituted at the C3 position.[3] This substitution is crucial for its biological activity. The 4-hydroxy group is another key feature, enabling the molecule to mimic the structure of vitamin K and interact with its target enzyme.[1]

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₃ | [3] |

| Molecular Weight | 252.26 g/mol | [3] |

| IUPAC Name | 3-benzyl-4-hydroxychromen-2-one | [3] |

| CAS Number | 15074-18-7 | [3] |

| Melting Point | Estimated 200-215 °C | Inferred from related compounds[4] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. | Inferred from 4-hydroxycoumarin[5] |

| Appearance | Expected to be a crystalline solid. | [5] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the C3-alkylation of 4-hydroxycoumarin with a benzylating agent. Several methods have been reported for the C3-alkylation of 4-hydroxycoumarins using benzylic alcohols in the presence of an acid catalyst.[6][7]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the C3-alkylation of 4-hydroxycoumarin.

Materials:

-

4-hydroxycoumarin

-

Benzyl alcohol

-

Sulfated tin oxide (STO) or another suitable solid acid catalyst

-

Glacial acetic acid

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates

-

Column chromatography setup (if necessary)

Procedure:

-

To a solution of 4-hydroxycoumarin (1.0 mmol) in glacial acetic acid (10 mL) in a round-bottom flask, add benzyl alcohol (1.2 mmol).

-

Add the solid acid catalyst, such as sulfated tin oxide (10 mol%).

-

The reaction mixture is then refluxed with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons from both the coumarin and benzyl moieties, a characteristic singlet for the benzylic methylene protons, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the lactone, the enolic carbon bearing the hydroxyl group, and the aromatic and benzylic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the lactone, and C=C stretching vibrations of the aromatic rings.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Mechanism of Action

The primary and most well-documented biological activity of 4-hydroxycoumarin derivatives is their anticoagulant effect.[2] They function as vitamin K antagonists, disrupting the vitamin K cycle and thereby inhibiting the synthesis of vitamin K-dependent clotting factors.[1]

Mechanism of Action: Vitamin K Antagonism

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a blood clot. Several key proteins in this cascade, including prothrombin and factors VII, IX, and X, require a post-translational modification called gamma-carboxylation to become active. This reaction is catalyzed by the enzyme gamma-glutamyl carboxylase and requires reduced vitamin K (vitamin K hydroquinone) as a cofactor.

During this carboxylation, vitamin K hydroquinone is oxidized to vitamin K epoxide. For the coagulation process to continue, vitamin K epoxide must be reduced back to vitamin K hydroquinone. This crucial recycling step is carried out by the enzyme Vitamin K Epoxide Reductase (VKOR).[8]

4-hydroxycoumarins, including this compound, are structurally similar to vitamin K. They act as competitive inhibitors of VKOR, preventing the regeneration of vitamin K hydroquinone.[1][8] This leads to a depletion of the active form of vitamin K, which in turn results in the production of under-carboxylated and inactive clotting factors. The overall effect is a reduction in the blood's ability to clot.

Sources

- 1. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C16H12O3 | CID 54686112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 6. scirp.org [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The Strategic Importance of C3-Functionalized Coumarins

An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-benzylcoumarin from 4-hydroxycoumarin

The 4-hydroxycoumarin scaffold is a privileged structure in medicinal chemistry, most famously forming the core of anticoagulant drugs like warfarin and phenprocoumon. The biological activity of these molecules is critically modulated by the nature of the substituent at the C3 position. The introduction of a benzyl group at this position yields this compound, a fundamental structure and a key intermediate for the synthesis of more complex, pharmacologically active agents. This guide provides a comprehensive exploration of the synthesis of this target molecule, moving beyond simple procedural lists to dissect the underlying chemical principles, justify methodological choices, and offer field-tested insights for researchers, scientists, and drug development professionals.

Mechanistic Underpinnings: Activating the C3 Position

The synthesis of this compound is fundamentally a C-alkylation reaction. The reactivity of 4-hydroxycoumarin is governed by its keto-enol tautomerism. In solution, it exists in equilibrium between the 4-hydroxy-2-chromenone form and its 2,4-diketochroman tautomer. The acidity of the C3 proton is significantly enhanced by the two flanking carbonyl groups in the diketo form, while the enolic hydroxyl group at C4 also possesses acidic character.

Deprotonation, typically with a base, or coordination with a Lewis acid, generates an enolate intermediate. This enolate is an ambident nucleophile, with electron density on both the C3 carbon and the C4 oxygen. While O-alkylation is a possible side reaction, C3-alkylation is generally favored thermodynamically, leading to the more stable product. The choice of reactants, catalyst, and solvent is crucial to ensure high selectivity for the desired C-alkylation.

A generalized mechanistic pathway for the acid-catalyzed benzylation using a benzyl alcohol is depicted below. The Lewis acid activates the alcohol, facilitating its departure as a water molecule and generating a benzyl carbocation or a species with significant carbocationic character. This electrophile is then attacked by the nucleophilic C3 position of the 4-hydroxycoumarin.

Caption: Generalized mechanism for Lewis acid-catalyzed C3-benzylation.

A Survey of Synthetic Methodologies

Several effective methods have been developed for the C3-benzylation of 4-hydroxycoumarin. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The direct reaction with secondary benzylic alcohols is often preferred due to the generation of water as the only byproduct, aligning with green chemistry principles.[1]

| Method | Benzylation Agent | Catalyst/Conditions | Typical Solvent | Advantages | References |

| Lewis Acid Catalysis | Secondary Benzylic Alcohols | Fe(ClO₄)₃, FeCl₃·6H₂O, Bi(OTf)₃, TMSOTf | Acetonitrile, Dichloromethane | High yields, mild conditions, atom economy. | [1][2][3] |

| Solid Acid Catalysis | Secondary Benzylic Alcohols | Amberlite IR-120 (H⁺ form), Sulfated Tin Oxide | Acetic Acid | Catalyst is reusable and easily separated. | [1][2][4] |

| Iodine Catalysis | Benzylic Alcohols | Molecular Iodine (I₂) | Nitromethane | Inexpensive, readily available catalyst. | [1] |

| Classical Intramolecular Condensation | Phenylacetylsalicylic acid methyl ester | Sodium metal in mineral oil | Mineral Oil (high temp.) | Classic method, demonstrates fundamental synthesis. | [5] |

| Base-Mediated Alkylation | Benzyl Halides (e.g., Benzyl Bromide) | K₂CO₃, NaOH | Acetone, Water | Traditional, effective for reactive halides. | [1] |

Detailed Experimental Protocol: Iron(III)-Catalyzed Benzylation

This protocol describes a reliable and efficient synthesis using iron(III) perchlorate as the catalyst. Iron catalysts are advantageous due to their low cost, low toxicity, and high efficiency. This procedure is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Materials and Equipment

-

Reagents: 4-Hydroxycoumarin (≥98%), Benzyl alcohol (≥99%), Iron(III) perchlorate hydrate (Fe(ClO₄)₃·xH₂O), Acetonitrile (anhydrous), Ethyl acetate (reagent grade), Hexane (reagent grade), Deionized water, Saturated sodium bicarbonate solution, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄).

-

Equipment: Round-bottom flask (50 mL), reflux condenser, magnetic stirrer/hotplate, oil bath, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp (254 nm), glass funnel, filter paper, recrystallization dish.

Step-by-Step Procedure

Caption: Experimental workflow for iron-catalyzed C3-benzylation.

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxycoumarin (e.g., 1.62 g, 10 mmol).

-

Reagent Addition: Add anhydrous acetonitrile (20 mL), followed by benzyl alcohol (1.30 g, 12 mmol, 1.2 eq.). Stir the mixture until the solids are mostly dissolved.

-

Catalyst Introduction: Add iron(III) perchlorate hydrate (approx. 0.2 g, ~5 mol%) to the stirring solution. The solution may change color.

-

Heating: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC every 30 minutes, using a 3:1 hexane/ethyl acetate eluent. The starting 4-hydroxycoumarin is highly polar and will have a low Rf value, while the product will be significantly less polar with a higher Rf. The reaction is typically complete within 2-4 hours when the starting material spot is no longer visible under UV light.

-

Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add deionized water (20 mL) to the reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (20 mL) to remove any unreacted acidic starting material, and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford this compound as a white or off-white crystalline solid.

Safety and Handling

-

4-Hydroxycoumarin: Harmful if swallowed. Causes skin and serious eye irritation.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Benzyl Alcohol: Harmful if swallowed or inhaled. Handle in a well-ventilated fume hood.

-

Iron(III) Perchlorate: Strong oxidizer. May cause fire or explosion. Causes severe skin burns and eye damage. Handle with extreme care, avoiding contact with combustible materials.

-

Solvents: Acetonitrile, ethyl acetate, and hexane are flammable. Perform the reaction away from open flames and ignition sources.

Product Characterization

Authenticating the final product is a critical, self-validating step. The following data are characteristic of pure this compound.

| Technique | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~202-205 °C[5] |

| ¹H NMR (DMSO-d₆) | δ ~10.2 (s, 1H, -OH), δ 7.2-7.9 (m, 9H, Ar-H), δ ~3.8 (s, 2H, -CH₂-) |

| ¹³C NMR (DMSO-d₆) | δ ~165 (C=O), δ ~163 (C-OH), δ ~152 (C-O-Ar), plus aromatic signals and a signal for the benzylic -CH₂- around δ ~30. |

| IR (KBr, cm⁻¹) | ~3400 (broad, O-H), ~1660 (C=O), ~1610, 1560 (C=C, aromatic) |

| MS (ESI) | m/z: 253.08 [M+H]⁺, 251.07 [M-H]⁻ for C₁₆H₁₂O₃ |

Troubleshooting and Field Insights

-

Problem: Low Yield or Incomplete Reaction.

-

Insight: The catalyst may be deactivated by moisture. Ensure the use of anhydrous solvent and properly dried glassware. The activity of benzyl alcohol can vary; using a freshly opened bottle or distilled reagent is advisable.

-

-

Problem: Significant O-benzylation byproduct formation.

-

Insight: O-alkylation is kinetically favored under certain conditions, especially with stronger bases and more reactive alkylating agents (like benzyl bromide). Acid-catalyzed reactions with benzyl alcohols strongly favor the thermodynamically more stable C-alkylated product. If O-alkylation is observed, ensure reaction conditions are not basic.

-

-

Problem: Formation of a dimeric byproduct, 3,3'-benzylidene-bis(4-hydroxycoumarin).

-

Insight: This byproduct can form if benzaldehyde is present as an impurity in the benzyl alcohol, leading to a Knoevenagel-type condensation.[7] Using high-purity benzyl alcohol minimizes this side reaction.

-

-

Problem: Difficulty with Purification.

-

Insight: If recrystallization fails to yield a pure product, column chromatography on silica gel (using a hexane/ethyl acetate gradient) is a highly effective alternative. The product is significantly less polar than the starting material, allowing for clean separation.

-

Conclusion

The synthesis of this compound from 4-hydroxycoumarin is a robust and versatile transformation. Modern methods, particularly those employing Lewis acid catalysis with benzyl alcohols, offer an efficient, high-yielding, and environmentally conscious route to this valuable chemical intermediate. By understanding the underlying reaction mechanism, carefully selecting the synthetic methodology, and adhering to rigorous experimental and characterization protocols, researchers can reliably produce this key building block for advanced applications in medicinal and materials chemistry.

References

-

Abdou, M. M., & El-Sawy, E. R. (2016). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 20, S89-S111. Available at: [Link]

-

Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. Available at: [Link]

- Link, K. P., & Stahmann, M. A. (1949). U.S. Patent No. 2,465,293. Washington, DC: U.S. Patent and Trademark Office.

-

Valtchev, P., Doytchinova, I., & Danchev, N. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Current Pharmaceutical Design, 15(29), 3445-3463. Available at: [Link]

-

Al-Warhi, T., & Fouad, R. (2015). 3-Acetyl-4-hydroxycoumarin: Synthesis, Reactions and Applications. Journal of Chemical and Pharmaceutical Research, 7(10), S3664-S3683. Available at: [Link]

-

Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant effects. Journal of Medicinal and Nanomaterials Chemistry. Available at: [Link]

-

An Overview on Synthetic Strategies to 3-Acylcoumarins. (n.d.). Organic Chemistry: An Indian Journal. Available at: [Link]

-

Li, J., et al. (2014). One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions. Molecules, 19(11), 17749-17760. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Abdou, M. M., & El-Sawy, E. R. (2012). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]

-

Kischel, J., et al. (2007). Direct Catalytic Benzylation of Hydroxycoumarin – Efficient Synthesis of Warfarin Derivatives and Analogues. Synthesis, 2007(18), 2895-2899. Available at: [Link]

-

Chavan, S. S. (2006). Microwave Assisted Synthesis of 4-Aryl/Alkylaminocoumarins. Journal of Chemical Research, 2006(3), 179-181. Available at: [Link]

-

Chatterjee, T., & Roy, K. (2012). Sulfated tin oxide (STO) as an efficient reusable solid superacid catalyst for C3-alkylation and O-alkylation of 4-hydroxycoumarins. Open Journal of Synthesis Theory and Applications, 1(2), 15-21. Available at: [Link]

Sources

- 1. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. scirp.org [scirp.org]

- 5. US2465293A - Synthesis of 4-hydroxycoumarins - Google Patents [patents.google.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Benzyl-4-hydroxy-2H-chromen-2-one: A Warfarin Analogue

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyl-4-hydroxy-2H-chromen-2-one, a prominent member of the 4-hydroxycoumarin class of heterocyclic compounds, stands as a significant molecule in the landscape of anticoagulant research. Structurally analogous to the widely used drug Warfarin, this compound shares the core pharmacophore responsible for vitamin K antagonism.[1][2][3] Its formal IUPAC name is 3-benzyl-4-hydroxychromen-2-one , and it is also commonly referred to as 4-hydroxy-3-benzylcoumarin. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectral characterization, and biological significance, tailored for professionals in drug discovery and development.

Chemical Properties and Structure

3-Benzyl-4-hydroxy-2H-chromen-2-one is characterized by a coumarin backbone, featuring a benzyl group substituted at the C3 position. The presence of the 4-hydroxy group is critical for its biological activity, allowing the molecule to exist in equilibrium with its 2,4-dione tautomer and to chelate metal ions, a key aspect of its mechanism of action.

| Property | Value | Source |

| IUPAC Name | 3-benzyl-4-hydroxychromen-2-one | [4] |

| Synonyms | This compound | [4] |

| CAS Number | 15074-18-7 | [4] |

| Molecular Formula | C₁₆H₁₂O₃ | [4] |

| Molecular Weight | 252.26 g/mol | [4] |

| Melting Point | 202-205 °C | [5] |

The structural arrangement, particularly the substituent at the C3 position, is a key determinant of the anticoagulant potency within the 4-hydroxycoumarin class. The benzyl group in this compound provides a lipophilic character that influences its binding to the target enzyme.

Synthesis of 3-Benzyl-4-hydroxy-2H-chromen-2-one

The synthesis of 3-benzyl-4-hydroxy-2H-chromen-2-one is typically achieved through the alkylation of the nucleophilic C3 position of the 4-hydroxycoumarin scaffold. Various synthetic strategies have been developed for the C3-alkylation of 4-hydroxycoumarins, reflecting the pharmaceutical importance of this class of compounds.[2][6]

Classical Synthetic Approach: Claisen Condensation and Cyclization

An established, albeit older, method involves a multi-step sequence starting from methyl salicylate. This pathway underscores the fundamental chemistry involved in constructing the coumarin ring and subsequent C3-functionalization.

Caption: Classical synthesis route to 3-benzyl-4-hydroxy-2H-chromen-2-one.

Experimental Protocol (Based on U.S. Patent 2,465,293): [5]

-

Preparation of β-phenylpropionylmethylsalicylate:

-

Reflux hydrocinnamic acid (30 g) with thionyl chloride (48 g) for approximately 3 hours.

-

Remove excess thionyl chloride under reduced pressure.

-

Add methyl salicylate (30.4 g) to the resulting acid chloride and reflux the mixture for one hour.

-

Fractionally distill the product under vacuum, collecting the fraction boiling at 197-201 °C at 5 mm Hg pressure.

-

-

Preparation of 3-Benzyl-4-hydroxycoumarin:

-

Heat sodium metal (2.3 g) in 100 mL of mineral oil to approximately 235 °C.

-

While stirring vigorously, slowly add the β-phenylpropionylmethylsalicylate (28.4 g).

-

Maintain the temperature at 235 °C under reflux for 30 minutes after the addition is complete.

-

After cooling, decant the mineral oil. Treat the gummy sodium salt residue with water.

-

Acidify the aqueous solution to approximately pH 1.5 with hydrochloric acid.

-

The desired 3-benzyl-4-hydroxycoumarin crystallizes out and can be collected.

-

Recrystallization from ethyl alcohol yields the purified product with a melting point of 202-205 °C.

-

Modern Synthetic Approaches

More contemporary methods often employ catalytic systems to achieve the C3-alkylation of 4-hydroxycoumarin with benzylating agents like benzyl alcohols or benzyl halides. These methods offer milder reaction conditions and improved efficiency. For instance, molecular iodine has been reported as an effective catalyst for the C3-alkylation of 4-hydroxycoumarin with benzylic alcohols in nitromethane at 50 °C.[6]

Spectroscopic Characterization

The structural elucidation of 3-benzyl-4-hydroxy-2H-chromen-2-one is confirmed through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch (enolic hydroxyl) |

| 3100-3000 | C-H stretch (aromatic) |

| ~2900 | C-H stretch (aliphatic CH₂) |

| ~1700 (strong) | C=O stretch (lactone carbonyl) |

| 1620, 1560 | C=C stretch (aromatic and pyrone rings) |

Note: These are characteristic ranges. The FTIR spectrum available on PubChem (from a KBr wafer) confirms these features.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for detailing the carbon-hydrogen framework.

¹H NMR Spectroscopy: While a specific, published spectrum with peak-by-peak assignment is not readily available in the search results, a predicted spectrum would show:

-

Aromatic Protons (Coumarin & Benzyl): A complex multiplet region between δ 7.0-8.0 ppm, integrating to 9 protons. The proton at C5 of the coumarin ring is typically the most downfield.

-

Benzyl CH₂ Protons: A singlet at approximately δ 3.5-4.0 ppm, integrating to 2 protons.

-

Enolic OH Proton: A broad singlet, which may be exchangeable with D₂O, at a downfield chemical shift (often > δ 10 ppm).

¹³C NMR Spectroscopy: The PubChem database indicates the availability of a ¹³C NMR spectrum.[4] Key characteristic signals include:

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C4 (C-OH) |

| ~162 | C2 (Lactone C=O) |

| 152-116 | Aromatic carbons of the coumarin ring |

| 138-126 | Aromatic carbons of the benzyl ring |

| ~102 | C3 |

| ~32 | Benzyl CH₂ |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 3-benzyl-4-hydroxy-2H-chromen-2-one, the molecular ion peak [M]⁺ would be observed at m/z = 252. A prominent fragment would be the tropylium ion [C₇H₇]⁺ at m/z = 91, resulting from the cleavage of the benzyl group. The GC-MS data available on PubChem supports this fragmentation pattern.[4]

Biological Activity and Mechanism of Action

As a member of the 4-hydroxycoumarin family, 3-benzyl-4-hydroxy-2H-chromen-2-one is presumed to function as an anticoagulant through the inhibition of the Vitamin K cycle.[2][7]

Mechanism of Action: Vitamin K Antagonism

The primary molecular target of 4-hydroxycoumarin anticoagulants is the enzyme Vitamin K Epoxide Reductase (VKOR). This enzyme is crucial for regenerating the reduced form of Vitamin K, a necessary cofactor for the γ-glutamyl carboxylase enzyme. This carboxylase is responsible for the post-translational modification of several blood clotting factors (II, VII, IX, and X), which is essential for their biological activity.

Caption: Mechanism of action of 3-benzyl-4-hydroxy-2H-chromen-2-one via inhibition of the Vitamin K cycle.

By inhibiting VKOR, 3-benzyl-4-hydroxy-2H-chromen-2-one depletes the pool of reduced Vitamin K, thereby preventing the activation of clotting factors and exerting its anticoagulant effect. While this is the established mechanism for the class, specific quantitative data on the potency of 3-benzyl-4-hydroxy-2H-chromen-2-one (e.g., IC₅₀ against VKOR) is not available in the reviewed literature, representing a gap for future research.

Other Potential Biological Activities

Beyond anticoagulation, various derivatives of 4-hydroxycoumarin have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][8] However, specific studies evaluating 3-benzyl-4-hydroxy-2H-chromen-2-one for these other activities have not been prominently identified, offering further avenues for drug discovery and development projects.

Conclusion and Future Directions

3-Benzyl-4-hydroxy-2H-chromen-2-one is a classic, structurally important analogue of Warfarin. Its synthesis is well-established, and its spectroscopic profile is characterizable by standard analytical methods. Its presumed mechanism of action as a Vitamin K antagonist places it firmly within the field of anticoagulant research.

For drug development professionals, this compound serves as a valuable reference and a scaffold for further modification. Key areas for future investigation include:

-

Quantitative Biological Evaluation: A thorough in vitro and in vivo assessment of its anticoagulant potency compared to Warfarin and other modern anticoagulants is necessary to fully understand its therapeutic potential.

-

Exploration of Other Activities: Screening for anticancer, anti-inflammatory, or antimicrobial activities could unveil new therapeutic applications for this scaffold.

-

Structural Biology: Co-crystallization with the VKOR enzyme could provide detailed insights into its binding mode and facilitate the rational design of more potent and selective inhibitors.

This technical guide consolidates the available knowledge on 3-benzyl-4-hydroxy-2H-chromen-2-one, providing a solid foundation for researchers aiming to explore its chemical and biological properties further.

References

-

Narayana, V. V., Kotra, V., & Zubaidha, P. K. (2013). Synthesis and Anticoagulant Activity of C3- and O-alkylated 4-Hydroxycoumarin Derivatives. Research and Reviews: Journal of Chemistry, 2(1). Retrieved from [Link]

- Dekić, B. R., Radulović, N. S., & Stojanović, N. M. (2020). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Chemistry & Biodiversity, 17(10), e2000438.

- Manolov, I., & Danchev, N. (2004). Synthesis and Exploratory Biological Evaluation of 3-[(N-4-benzyloxyphenyl)iminoethyl]- and 3-(1-hydrazonoethyl)-4-hydroxycoumarins. Archiv der Pharmazie, 337(11), 603-609.

- Link, K. P. (1978). Microcrystalline 3-(alpha-acetonylbenzyl)-4-hydroxycoumarin (warfarin) and methods of making (U.S. Patent No. 4,113,744). U.S.

- Rudhani, I., et al. (2018). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences, 11(4).

- Abdou, M. M., El-Saeed, R. A., & Bondock, S. (2014). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 7(5), 635-653.

- Stahmann, M. A., & Link, K. P. (1949). Synthesis of 4-hydroxycoumarins (U.S. Patent No. 2,465,293). U.S.

-

Narayana, V. V., Kotra, V., & Zubaidha, P. K. (2013). Synthesis and Anticoagulant Activity of C3- and O-alkylated 4-Hydroxycoumarin Derivatives. Research & Reviews: Journal of Chemistry. Retrieved from [Link]

- Sessouma, A. F. A., et al. (2024). Synthesis and Evaluation of the Biological Activities of Some Derivatives of 4-Hydroxycoumarin.

- Stanković, N., et al. (2022).

- Lee, S., et al. (2009).

- Zhang, M., et al. (2021). Asymmetric synthesis of warfarin and its analogs catalyzed by C2- symmetric squaramide-based primary diamines. Organic & Biomolecular Chemistry, 19(3), 576-584.

- Al-Warhi, T., et al. (2021). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry, 37(4), 856-865.

- Insuasty, D., et al. (2016). Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2686-2696.

- Akoun, A., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(2), 21-31.

- Hamdi, N., et al. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Chemical and Pharmaceutical Research, 6(7), 1840-1859.

- Kumar, R., et al. (2023).

- Sharma, P., & Singh, P. (2018). An Overview on Synthetic Strategies to 3-Acylcoumarins. Indian Journal of Heterocyclic Chemistry, 28(4), 433-446.

- Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant activity.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54686112, this compound. Retrieved from [Link]

- Abdou, M. M., El-Saeed, R. A., & Bondock, S. (2014). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. Arabian Journal of Chemistry, 7(5), 635-653.

- Venkateswara Rao, K., & Sundaramurthy, V. (1975). A convenient one-step synthesis of 3-acetyl-4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 81(3), 118-122.

Sources

- 1. 3-(alpha-Acetonylbenzyl)-4-hydroxycoumarin | 81-81-2 [m.chemicalbook.com]

- 2. rroij.com [rroij.com]

- 3. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C16H12O3 | CID 54686112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US2465293A - Synthesis of 4-hydroxycoumarins - Google Patents [patents.google.com]

- 6. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 7. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 8. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to 4-Hydroxy-3-benzylcoumarin: Synthesis, Characterization, and Biological Evaluation

Executive Summary

This technical guide provides a comprehensive overview of 4-Hydroxy-3-benzylcoumarin, a significant derivative of the 4-hydroxycoumarin class of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the fundamental chemical properties, provides a detailed synthesis protocol, outlines methods for its characterization, and explores its presumptive mechanism of action as an anticoagulant. Furthermore, this guide includes detailed experimental protocols for evaluating its biological activity, underpinned by the principles of scientific integrity and reproducibility.

Introduction: The Significance of the 4-Hydroxycoumarin Scaffold

The 4-hydroxycoumarin scaffold is a cornerstone in medicinal chemistry, most notably as the structural basis for a major class of oral anticoagulants.[1] The discovery of dicoumarol, a symmetrical dimer of 4-hydroxycoumarin, as the causative agent of hemorrhagic disease in cattle, paved the way for the development of life-saving drugs like warfarin.[1] These agents exert their therapeutic effect by antagonizing the action of Vitamin K, a critical cofactor in the post-translational modification of several blood clotting factors.[1]

The derivatization of the 4-hydroxycoumarin core at the C3 position has been a fertile ground for modulating pharmacological activity. The introduction of a benzyl group at this position, yielding this compound, is a strategic modification to explore the structure-activity relationships within this class of compounds. This guide will focus on this specific derivative, providing the technical details necessary for its synthesis and evaluation.

Core Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 15074-18-7 | [2] |

| Molecular Formula | C₁₆H₁₂O₃ | [2] |

| Molecular Weight | 252.26 g/mol | [2] |

| IUPAC Name | 3-benzyl-4-hydroxychromen-2-one | [2] |

| Synonyms | 3-Benzyl-4-hydroxy-2H-chromen-2-one | [2] |

Synthesis and Characterization

The synthesis of 3-substituted 4-hydroxycoumarins is well-documented, with several methodologies available.[3] A common and effective approach involves the C3-alkylation of the 4-hydroxycoumarin precursor.

Synthesis Workflow

The synthesis of this compound can be efficiently achieved through the reaction of 4-hydroxycoumarin with a benzylating agent. The following diagram illustrates the general workflow.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of 3-substituted 4-hydroxycoumarins and can be adapted for this compound.[3]

Materials:

-

4-hydroxycoumarin

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dry acetone

-

Standard laboratory glassware for reflux reaction

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Equipment for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-hydroxycoumarin (1 equivalent) in dry acetone.

-

Add anhydrous potassium carbonate (2-3 equivalents) to the solution.

-

To this stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Wash the solid residue with a small amount of acetone.

-

Combine the filtrate and washings, and evaporate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons of the coumarin and benzyl moieties, as well as a singlet for the benzylic methylene protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl and lactone carbonyl groups.

Mechanism of Action and Biological Activity

The primary biological activity of 4-hydroxycoumarin derivatives is their anticoagulant effect, which is achieved through the inhibition of the Vitamin K cycle.[1]

The Vitamin K Cycle and its Inhibition

The coagulation cascade relies on several clotting factors (II, VII, IX, and X) that require post-translational gamma-carboxylation to become active. This carboxylation is dependent on the reduced form of Vitamin K. During this process, Vitamin K is oxidized to Vitamin K epoxide. The enzyme Vitamin K epoxide reductase (VKOR) is essential for recycling the epoxide back to its active, reduced form. 4-hydroxycoumarins act as inhibitors of VKOR, leading to a depletion of active Vitamin K and, consequently, the production of non-functional clotting factors.[1]

Caption: The Vitamin K cycle and the inhibitory action of this compound.

In Vitro Evaluation of Anticoagulant Activity

The anticoagulant potential of this compound can be quantitatively assessed using standard in vitro coagulation assays. The Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) assays are fundamental for this purpose.

4.2.1. Prothrombin Time (PT) Assay Protocol

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.

Materials:

-

Platelet-Poor Plasma (PPP)

-

PT reagent (containing tissue factor and calcium)

-

This compound test compound

-

Warfarin (as a positive control)

-

Vehicle control (e.g., DMSO)

-

Coagulometer or a 37°C water bath and stopwatch

-

Micropipettes

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions to obtain a range of working concentrations. The final solvent concentration in the assay should be kept low (typically ≤ 1%).

-

Assay Preparation: Pre-warm the PT reagent and PPP to 37°C.

-

Sample Incubation: In a coagulometer cuvette, pipette 50 µL of PPP. Add 5 µL of the test compound solution (or vehicle/control) and incubate for 2-5 minutes at 37°C.

-

Initiation of Clotting: Add 100 µL of the pre-warmed PT reagent to the cuvette and simultaneously start the timer.

-

Measurement: Record the time in seconds for the formation of a fibrin clot. This is the Prothrombin Time.

-

Controls: Run parallel assays with a vehicle control to establish the baseline clotting time and with warfarin as a positive control.

4.2.2. Activated Partial Thromboplastin Time (aPTT) Assay Protocol

The aPTT assay assesses the intrinsic and common pathways of coagulation.

Materials:

-

Platelet-Poor Plasma (PPP)

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl₂) solution (e.g., 0.025 M)

-

This compound test compound

-

Warfarin (as a positive control)

-

Vehicle control (e.g., DMSO)

-

Coagulometer or a 37°C water bath and stopwatch

-

Micropipettes

Procedure:

-

Preparation of Test Compound: Prepare serial dilutions of this compound as described for the PT assay.

-

Assay Preparation: Pre-warm the PPP, aPTT reagent, and CaCl₂ solution to 37°C.

-

Sample Incubation: In a coagulometer cuvette, mix 50 µL of PPP with 5 µL of the test compound solution (or vehicle/control).

-

Activation: Add 50 µL of the aPTT reagent to the mixture and incubate for a specified time (e.g., 3-5 minutes) at 37°C.

-

Initiation of Clotting: Add 50 µL of the pre-warmed CaCl₂ solution to the cuvette and simultaneously start the timer.

-

Measurement: Record the time in seconds for the formation of a fibrin clot. This is the Activated Partial Thromboplastin Time.

-

Controls: Include vehicle and positive controls as in the PT assay.

Safety and Handling

While specific toxicity data for this compound is not extensively available, compounds in the 4-hydroxycoumarin class should be handled with care due to their potential biological activity. Standard laboratory safety practices should be followed.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical advice.

Conclusion

This compound is a compound of significant interest within the broader class of 4-hydroxycoumarin derivatives. Its structural similarity to established anticoagulants suggests a high potential for biological activity, likely through the inhibition of Vitamin K epoxide reductase. This guide provides a robust framework for its synthesis, characterization, and in vitro evaluation, enabling researchers to further explore its pharmacological profile and potential therapeutic applications. The provided protocols are designed to be self-validating and adhere to high standards of scientific rigor, forming a solid foundation for future research in this area.

References

-

Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. [Link][1]

- Al-Ayed, A. S. (2011). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Saudi Chemical Society, 15(4), 347-355.

-

Varala, R., Narayana, V., Kotra, V., & Zubaidha, P. K. (2013). Synthesis and Anticoagulant Activity of C3- and O-alkylated 4-Hydroxycoumarin Derivatives. Research and Reviews: Journal of Chemistry, 2(1), 1-7. [Link][3][4]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 54686112, this compound. Retrieved from [Link].[2]

-

Rudhani, I., et al. (2013). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences, 6(4), 287-292. [Link][5]

Sources

An In-Depth Technical Guide to the Biological Activities of 4-Hydroxycoumarin Derivatives

<

Abstract

The 4-hydroxycoumarin scaffold represents a cornerstone in medicinal chemistry, giving rise to compounds with a remarkable breadth of biological activities.[1][2] Initially famed for the discovery of the anticoagulant properties of dicoumarol, this class of molecules has since been developed into essential therapeutics and valuable research tools.[3][4] This technical guide provides an in-depth exploration of the diverse pharmacological effects of 4-hydroxycoumarin derivatives, extending beyond their classical anticoagulant role. We will dissect the mechanisms of action, explore structure-activity relationships (SAR), and detail key experimental protocols for evaluating their efficacy in anticoagulant, anticancer, antimicrobial, and anti-inflammatory applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

The Anticoagulant Powerhouse: Mechanism and Evaluation

The most prominent and widely exploited biological activity of 4-hydroxycoumarin derivatives is their anticoagulant effect.[3][5] Compounds like warfarin, acenocoumarol, and phenprocoumon are staples in the clinical management of thromboembolic disorders.[3][5]

Mechanism of Action: Vitamin K Cycle Inhibition

The primary mechanism underpinning the anticoagulant effect is the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[3] This enzyme is a critical component of the vitamin K cycle, responsible for regenerating the reduced form of vitamin K, a necessary cofactor for the gamma-carboxylation of glutamate residues on several blood clotting factors.

Specifically, 4-hydroxycoumarin derivatives act as potent antagonists of VKORC1, the catalytic subunit of the VKOR complex.[3] By blocking this enzyme, they deplete the pool of reduced vitamin K, thereby preventing the post-translational modification and activation of vitamin K-dependent clotting factors: II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S.[6] This disruption of the coagulation cascade leads to a prolongation of clotting time.

Causality Insight: The structural feature essential for this activity is the 4-hydroxycoumarin core coupled with a large aromatic substituent at the 3-position.[3] This specific arrangement allows the molecule to effectively compete with vitamin K for the active site of VKORC1. The acidity of the 4-hydroxy proton is a key determinant of activity, influencing the molecule's ability to bind to the enzyme.

Caption: Mechanism of 4-hydroxycoumarin anticoagulant activity.

Structure-Activity Relationship (SAR) Highlights

-

C3-Substituent: A large, lipophilic substituent at the 3-position is mandatory for high anticoagulant activity.[3] For instance, the phenyl group in warfarin is crucial.

-

4-Hydroxyl Group: The acidic proton of the 4-hydroxyl group is essential for binding to the VKOR enzyme. Esterification or etherification of this group abolishes activity.

-

Benzene Ring Substitution: Substitution on the fused benzene ring can modulate potency and pharmacokinetic properties. For example, a para-chlorine atom in the aromatic ring of some derivatives has been shown to result in potent anticoagulant activities.[5]

Experimental Protocol: Prothrombin Time (PT) Assay

The PT assay is a fundamental, self-validating system to assess the efficacy of anticoagulant 4-hydroxycoumarin derivatives by measuring the integrity of the extrinsic and common coagulation pathways.

Objective: To determine the in vitro anticoagulant activity of a test compound by measuring the time it takes for plasma to clot after the addition of thromboplastin.

Methodology:

-

Preparation of Plasma:

-

Collect whole blood from healthy subjects (or animal models) into tubes containing 3.2% sodium citrate (9:1 blood-to-anticoagulant ratio).

-

Centrifuge at 1500 x g for 15 minutes at room temperature to obtain platelet-poor plasma (PPP).

-

Pool the PPP and keep it on ice.

-

-

Compound Incubation:

-

Prepare serial dilutions of the 4-hydroxycoumarin test compound and a reference standard (e.g., warfarin) in a suitable solvent (e.g., DMSO).

-

Incubate 10 µL of each compound dilution with 90 µL of PPP for a specified period (e.g., 2 hours) at 37°C. A vehicle control (solvent only) must be included.

-

-

Clotting Time Measurement:

-

Pre-warm the incubated plasma samples and the thromboplastin reagent to 37°C.

-

Pipette 50 µL of the incubated plasma into a pre-warmed coagulometer cuvette.

-

Add 100 µL of the thromboplastin reagent to the cuvette to initiate clotting.

-

The coagulometer will automatically measure the time (in seconds) until a fibrin clot is formed.

-

-

Data Analysis:

-

Record the clotting time for each concentration.

-

Plot the clotting time against the logarithm of the compound concentration.

-

The activity can be expressed as the concentration required to double the baseline clotting time of the vehicle control.

-

Trustworthiness Insight: This protocol is self-validating through the inclusion of a known standard like warfarin, allowing for direct comparison of potency. The vehicle control establishes the baseline clotting time, ensuring that any observed effect is due to the test compound and not the solvent.

Emerging Frontiers: Anticancer Activities

Beyond anticoagulation, 4-hydroxycoumarin derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various human cancer cell lines.[5][7]

Mechanisms of Anticancer Action

The anticancer effects are multifactorial and appear to be highly dependent on the specific derivative's structure. Key reported mechanisms include:

-

Induction of Apoptosis: Many derivatives trigger programmed cell death by modulating key signaling pathways, such as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Cell Cycle Arrest: Compounds can halt the proliferation of cancer cells at specific checkpoints in the cell cycle (e.g., G2/M phase).

-

Enzyme Inhibition: Some derivatives target specific enzymes crucial for cancer cell survival and proliferation, such as cyclin-dependent kinases (CDKs).[8]

-

Antimetastatic Effects: 4-hydroxycoumarin itself has been shown to reduce tumor growth in vivo.[7]

Caption: Multifaceted anticancer mechanisms of 4-hydroxycoumarins.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and, consequently, the cytotoxic potential of a compound.

Objective: To quantify the dose-dependent cytotoxic effect of 4-hydroxycoumarin derivatives on a cancer cell line.

Methodology:

-

Cell Culture and Seeding:

-

Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[9]

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare a range of concentrations of the test compound and a positive control (e.g., doxorubicin) in culture media.

-

Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include wells with untreated cells (negative control) and media only (blank).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the media from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Quantitative Data Summary: Anticancer Activity

The following table summarizes the reported cytotoxic activities of selected 4-hydroxycoumarin derivatives against various cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Alkyl-7,8-dihydroxy-4-methylcoumarins | 3-(n-decyl)-7,8-dihydroxy-4-methylcoumarin | MCF-7 (Breast) | 25.1 | [9] |

| 3-Alkyl-7,8-dihydroxy-4-methylcoumarins | 3-(n-decyl)-7,8-dihydroxy-4-methylcoumarin | LS180 (Colon) | 25.2 | [9] |

| Bromo-substituted coumarins | 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562 (Leukemia) | 45.8 | [9] |

Broad-Spectrum Defense: Antimicrobial and Anti-inflammatory Roles

The versatility of the 4-hydroxycoumarin scaffold extends to antimicrobial and anti-inflammatory activities, making it a promising platform for developing novel agents to combat infections and inflammatory conditions.[2][5][10]

Antimicrobial Activity

Various derivatives, particularly biscoumarins, have shown potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[2][11]

Mechanism: The exact mechanisms are still under investigation but are thought to involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with bacterial DNA replication.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a specific microorganism.

Methodology (Broth Microdilution):

-

Prepare Bacterial Inoculum: Grow the target bacterial strain (e.g., S. aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

-

Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[11]

Anti-inflammatory Activity

4-hydroxycoumarin and its derivatives have been reported to possess anti-inflammatory properties.[5][12]

Mechanism: The anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the modulation of cytokine production, such as reducing levels of tumor necrosis factor-alpha (TNF-α).[13][14]

Experimental Approach: In vivo models, such as the carrageenan-induced paw edema model in rats, are commonly used.[13] The efficacy of a test compound is determined by its ability to reduce the swelling (edema) in the paw compared to a control group. This is often coupled with ex vivo analysis of inflammatory markers (e.g., TNF-α, interleukins) in the tissue.[13]

Conclusion and Future Directions

The 4-hydroxycoumarin scaffold is a privileged structure in drug discovery, demonstrating a remarkable spectrum of biological activities. While its role as a source of anticoagulants is well-established, the growing body of evidence supporting its anticancer, antimicrobial, and anti-inflammatory potential presents exciting opportunities for future research and development.[2] Further investigation into the structure-activity relationships and the specific molecular targets for these emerging activities will be crucial.[2] The rational design of novel derivatives, leveraging the chemical tractability of the 4-hydroxycoumarin core, holds the promise of yielding next-generation therapeutics with enhanced potency and selectivity across multiple disease areas.

References

-

Kontogiorgis, C., Hadjipavlou-Litina, D. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4685-4716. [Link]

-

Jung, J. C., Lee, Y. H., Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. ResearchGate. [Link]

-

Danchev, N., Stanchev, S., Manolov, I. (2008). Synthesis and Pharmacological Investigations of Some 4-Hydroxycoumarin Derivatives. European Journal of Medicinal Chemistry, 43(8), 1599-1608. [Link]

-

Jung, J. C., Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4685-4716. [Link]

-

Wikipedia. (n.d.). 4-Hydroxycoumarins. Wikipedia. [Link]

-

Banday, S. M., Showkat, M., Khan, K. Z. (2019). Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study. Asian Journal of Pharmacy and Pharmacology, 5(2), 323-329. [Link]

-

Banday, S. M., Showkat, M., Khan, K. Z. (2019). Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study. Semantic Scholar. [Link]

-

Zhang, Y., et al. (2019). Synthesis and pharmacological evaluations of 4-hydroxycoumarin derivatives as a new class of anti-Staphylococcus aureus agents. Journal of Pharmacy and Pharmacology, 71(10), 1546-1555. [Link]

-

Kouam, S. F., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Chemical Education, 7(4), 273-289. [Link]

-

Sadan, T., et al. (2025). Advances in 4-Hydroxycoumarin Chemistry: Functionalization, Prominent 4-Hydroxycoumarin-based Therapeutics and Their Pharmacological Significance. Mini-Reviews in Medicinal Chemistry. [Link]

-

Margaret, K. P. (2024). INNOVATIONS IN 4-HYDROXYCOUMARIN DERIVATIVES: A COMPREHENSIVE REVIEW. International Journal of Modern Pharmaceutical Research, 8(7), 54-59. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Hydroxycoumarin: Properties, Applications, and Synthesis. Pharma-Chemical-Int. [Link]

-

Sadeghpour, H., et al. (2017). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Research in Pharmaceutical Sciences, 12(4), 279–287. [Link]

-

Kouam, S. F., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. [Link]

-

Wikipedia. (n.d.). 4-Hydroxycoumarin. Wikipedia. [Link]

-

Semantic Scholar. (n.d.). Biomedical applications of 4-hydroxycoumarin as a fungal metabolite and its derivatives. Semantic Scholar. [Link]

-

de Oliveira, A. M., et al. (2025). 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. Neurochemical Research. [Link]

-

Wikipedia. (n.d.). Warfarin. Wikipedia. [Link]

-

Ask Ayurveda. (n.d.). Phytochemicals in Food - Coumarin. Ask Ayurveda. [Link]

Sources

- 1. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]

- 4. 4-Hydroxycoumarin - Wikipedia [en.wikipedia.org]

- 5. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Warfarin - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. [PDF] Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study | Semantic Scholar [semanticscholar.org]

- 9. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijmpronline.com [ijmpronline.com]

- 11. Synthesis and pharmacological evaluations of 4-hydroxycoumarin derivatives as a new class of anti-Staphylococcus aureus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sciepub.com [sciepub.com]

- 13. 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ask-ayurveda.com [ask-ayurveda.com]

Spectroscopic Elucidation of 4-Hydroxy-3-benzylcoumarin: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Hydroxy-3-benzylcoumarin (also known as 3-benzyl-4-hydroxy-2H-1-benzopyran-2-one), a significant coumarin derivative with applications in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing experimental data with established principles of spectroscopic interpretation for coumarin scaffolds, this guide aims to serve as an authoritative reference for the characterization of this and related compounds.

Introduction: The Chemical Significance of this compound

4-Hydroxycoumarin and its derivatives are a well-established class of heterocyclic compounds exhibiting a wide range of biological activities. The introduction of a benzyl group at the 3-position of the 4-hydroxycoumarin core, yielding this compound, modulates its electronic and steric properties, which in turn can influence its chemical reactivity and biological profile. Accurate structural elucidation through spectroscopic methods is paramount for its application in synthetic chemistry and drug discovery programs. This guide details the expected and observed spectroscopic signatures of this compound, providing a foundational understanding for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The spectra of this compound are characterized by signals corresponding to the coumarin core and the benzyl substituent.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will display distinct signals for the aromatic protons of both the coumarin and benzyl moieties, as well as a characteristic singlet for the benzylic methylene protons. The hydroxyl proton at the 4-position often appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-5 | 7.9 - 8.1 | dd | |

| H-6 | 7.2 - 7.4 | m | |

| H-7 | 7.5 - 7.7 | m | |

| H-8 | 7.2 - 7.4 | d | |

| -CH₂- (benzyl) | ~3.9 - 4.2 | s | |

| Aromatic H (benzyl) | 7.1 - 7.3 | m | Overlapping signals for the 5 protons |

| 4-OH | Variable (e.g., 10-12) | br s | Exchangeable with D₂O |

Note: Predicted values are based on the analysis of similar coumarin derivatives. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The spectrum of this compound is expected to show 16 distinct signals, corresponding to each unique carbon atom in the structure. The chemical shifts are influenced by the electronic environment, with the carbonyl carbon of the lactone being the most downfield signal. A ¹³C NMR spectrum for this compound has been recorded using a Varian CFT-20 instrument[1].

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C-2 | ~164 | Lactone carbonyl |

| C-3 | ~104 | |

| C-4 | ~162 | Bearing the hydroxyl group |

| C-4a | ~116 | |

| C-5 | ~124 | |

| C-6 | ~124 | |

| C-7 | ~132 | |

| C-8 | ~116 | |

| C-8a | ~152 | |

| -CH₂- (benzyl) | ~31 | |

| C-1' (benzyl) | ~137 | Quaternary carbon |

| C-2'/C-6' (benzyl) | ~128 | |

| C-3'/C-5' (benzyl) | ~128 | |

| C-4' (benzyl) | ~126 |

Note: Predicted values are based on known data for 4-hydroxycoumarin and related substituted derivatives.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by strong absorption bands corresponding to the hydroxyl and carbonyl groups. An FTIR spectrum of this compound is available in the SpectraBase database[1]. The analysis of the IR spectrum of 4-hydroxycoumarin shows characteristic bands at 3380 cm⁻¹ (OH), 1650 cm⁻¹ (C=O), and 1530 cm⁻¹ (C=C, aromatic) in Nujol mull[2].

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (lactone) | 1650 - 1720 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch | 1000 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure. A GC-MS spectrum of this compound is available in the SpectraBase database[1].

For this compound (C₁₆H₁₂O₃), the expected monoisotopic mass is approximately 252.0786 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 252. Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the coumarin ring.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

| [M]⁺ | 252 | Molecular Ion |

| [M+H]⁺ | 253 | Protonated Molecular Ion |

| [M+Na]⁺ | 275 | Sodiated Adduct |

| [M-H]⁻ | 251 | Deprotonated Molecular Ion |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation : Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction : For GC-MS, dissolve the sample in a volatile solvent and inject it into the gas chromatograph. For direct infusion ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the mass spectrometer.

-

Data Acquisition : Acquire the mass spectrum in the desired ionization mode (e.g., EI, ESI) and mass range.

Visualization of Key Structural Features and Spectroscopic Logic

The following diagram illustrates the workflow for the spectroscopic identification of this compound, highlighting the key information obtained from each technique.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The spectroscopic data presented in this guide provide a detailed and authoritative fingerprint for this compound. The combination of NMR, IR, and MS allows for the unambiguous confirmation of its chemical structure. This comprehensive analysis serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related coumarin derivatives, ensuring scientific integrity and facilitating further research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

- Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51.

- Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2014). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of the Chinese Chemical Society, 61(11), 1199-1212.

Sources

An In-depth Technical Guide to the Natural Sources of Coumarin and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract